N,N'-bis(3-chloro-4-methylphenyl)isophthalamide
Description
N,N'-bis(3-chloro-4-methylphenyl)isophthalamide is a symmetric aromatic amide derivative synthesized from isophthaloyl chloride and 3-chloro-4-methylaniline. Its structure comprises a central isophthalamide core (benzene-1,3-dicarboxamide) substituted with 3-chloro-4-methylphenyl groups at both terminal amide nitrogens.
Properties
IUPAC Name |
1-N,3-N-bis(3-chloro-4-methylphenyl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O2/c1-13-6-8-17(11-19(13)23)25-21(27)15-4-3-5-16(10-15)22(28)26-18-9-7-14(2)20(24)12-18/h3-12H,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMIAXPXOHKLGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC(=C(C=C3)C)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in Polymer Chemistry
N,N′-bis(4′-amino-4-biphenylene)-isophthalamide ()
- Structure : Aromatic diamine with biphenyl substituents.
- Applications: Monomer for polyamideimides (PAIs).
- Key Differences :
- The biphenyl groups in this analogue enhance rigidity and thermal stability (Tg > 300°C) due to aromatic stacking, whereas the 3-chloro-4-methylphenyl groups in the target compound may reduce crystallinity but improve solubility in organic solvents.
- XRD data for biphenylene-based PAIs show tighter chain packing (d-spacing = 4.4 Å) compared to aliphatic variants. The target compound’s methyl groups may disrupt packing, increasing flexibility .
N,N′-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide (–9)
- Structure : Aliphatic piperidyl substituents.
- Applications : UV stabilizer in polymers (e.g., Hindered Amine Light Stabilizers, HALS).
- Key Differences :
- The piperidyl groups enable radical scavenging, a property absent in the chloro-methyl-substituted target compound.
- Higher thermal stability in the piperidyl derivative (decomposition > 250°C) due to steric protection of the amide bond, whereas the target compound’s stability may rely on halogen-mediated resonance effects .
Pharmacologically Active Analogues
N,N’-bis(2-mercaptoethyl)isophthalamide (NBMI) ()
- Structure : Aliphatic thiol (-SH) substituents.
- Applications : Heavy metal chelator (Hg²⁺, Pb²⁺) and antioxidant.
- Key Differences :
- NBMI’s thiol groups enable metal coordination (log K ~ 15 for Hg²⁺), whereas the target compound’s chloro groups are less effective chelators but may enhance lipophilicity for blood-brain barrier penetration.
- NBMI is in Phase 2a trials for neurodegenerative diseases; the target compound’s bioactivity remains unexplored .
5-Acetamido-2,4,6-triiodo-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (Iohexol) ()
- Structure : Iodinated derivative with dihydroxypropyl groups.
- Applications: Radiocontrast agent (non-ionic, low osmolality).
- Key Differences :
Coordination Chemistry Analogues
N,N'-bis(pyridin-4-yl)isophthalamide ()
- Structure : Pyridyl substituents.
- Applications : Ligand for Cu(II) coordination polymers.
- Key Differences :
Crystallographic and Solubility Comparisons
N,N’-bis(3-hydroxyphenyl)isophthalamide ()
- Structure : Hydroxyphenyl substituents.
- Properties : Extensive hydrogen bonding (O–H···O, C–H···O) and π-stacking in crystals.
- Key Differences: The hydroxyl groups enable solubility in polar solvents (e.g., DMF, ethanol), whereas the target compound’s chloro and methyl groups favor solubility in chlorinated solvents (e.g., dichloromethane). Melting points for hydroxyphenyl derivatives exceed 250°C; the target compound may have a lower melting point due to reduced intermolecular forces .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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